molecular formula C9H10O4S B8790456 Dimethyl 3-thienylmalonate CAS No. 70158-52-0

Dimethyl 3-thienylmalonate

Cat. No. B8790456
CAS RN: 70158-52-0
M. Wt: 214.24 g/mol
InChI Key: NAWKBJDDFVZPNQ-UHFFFAOYSA-N
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Description

Dimethyl 3-thienylmalonate is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 3-thienylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 3-thienylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70158-52-0

Product Name

Dimethyl 3-thienylmalonate

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

dimethyl 2-thiophen-3-ylpropanedioate

InChI

InChI=1S/C9H10O4S/c1-12-8(10)7(9(11)13-2)6-3-4-14-5-6/h3-5,7H,1-2H3

InChI Key

NAWKBJDDFVZPNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CSC=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the way described before 5.3 g (=0.040 mole) dimethyl malonate were mono-deprotonated with 0.040 mole NaH in 75 ml quinoline. Then 6.7 g (=0.032 mole) 3-iodothiophene and 4.6 g (=0.032 mole) copper (I) bromide were added. The resulting mixture was stirred under N2 atmosphere during a period of 4.5 hours at a temperature of 80° C. and then poured out into a mixture of 75 ml water and 75 ml concentrated HCl. The precipitated copper salts were collected on a Buchner funnel and washed with chloroform. Extraction of the filtrate occured likewise with chloroform. Both chloroform layers were joined and dried over magnesium sulphate. After removal of the solvent 11.0 g of an oily product remained in which by GLC analysis the presence was demonstrated of 1.93 g 3-iodothiophene and 1.32 g di-methyl 3-thienylmalonate (=0.006 mole or 19% calculated to the 3-iodothiophene started from). The product was identified in the same way as described in Example 5.
Quantity
5.3 g
Type
reactant
Reaction Step One
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0.04 mol
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reactant
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6.7 g
Type
reactant
Reaction Step Three
Quantity
4.6 g
Type
catalyst
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
Quantity
75 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Potassium hydroxide (0.14 g, 2.0 mmol) in ethanol (50 ml) was saturated with hydrogen sulphide at 0° C. To this was added methyl-2-methoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate (0.62 g, 2.45 mmol) and addition of hydrogen sulphide was continued for 1 hour at room temperature. The reaction mixture was stirred for a further 4 hours. Potassium hydroxide (0.20 g, 2.8 mmol) was added and hydrogen sulphide passed for 0.5 hours. The reaction mixture was stirred at room temperature for 16 hours, diluted with water and ether extracted. The extracts were washed with saturated brine, dried and evaporated to give the title compound (0.39 g, 74%), b.p. 96°-98° C./0.3 mm. δ (CDCl3) 3.77 (6H, s, 2×CH3), 4.82 (1H, s, CH), 7.11-7.48 (3H, m, thienyl protons). νmax (film) 1740 cm-1C9H10O4S requires M,214. Found: M+, 214.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl-2-methoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate
Quantity
0.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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50 mL
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solvent
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0 (± 1) mol
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Yield
74%

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